
3-Bromo-5-chloro-2-fluoroaniline hydrochloride
Descripción general
Descripción
3-Bromo-5-chloro-2-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 1384265-18-2. It has a molecular weight of 260.92 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-chloro-2-fluoroaniline hydrochloride is 1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Bromo-5-chloro-2-fluoroaniline hydrochloride is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación
Chemoselective Functionalization
3-Bromo-5-chloro-2-fluoroaniline hydrochloride's chemoselective functionalization was studied by Stroup et al. (2007). They found that under specific catalytic amination conditions, selective substitution reactions at different positions on the compound can be achieved, demonstrating its utility in synthetic chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Metabolic Transformation
Duckett et al. (2006) researched the metabolism of 3-chloro-4-fluoroaniline, a compound structurally similar to 3-Bromo-5-chloro-2-fluoroaniline hydrochloride, in rats. They employed techniques such as HPLC-MS/MS and NMR spectroscopy to identify its metabolites, highlighting the compound's extensive transformation in biological systems (Duckett, Lindon, Walker, Abou-Shakra, Wilson, & Nicholson, 2006).
Chirality Probes in Chemical Synthesis
Research by Schreiner et al. (2002) on pseudotetrahedral polyhaloadamantanes, including compounds like 1-bromo-3-chloro-5-fluoro-adamantane, underscores the role of halogenated compounds in probing chirality and stereogenic centers. This is relevant for understanding the structural properties and synthesis processes of complex organic molecules (Schreiner, Fokin, Lauenstein, Okamoto, Wakita, Rinderspacher, Robinson, Vohs, & Campana, 2002).
Photolysis Mechanisms
Othmen & Boule (1999) investigated the photolysis of halogenoanilines, including 3-bromoaniline, in methanol. Their study provided insights into the photochemical behavior and formation of various intermediates, contributing to understanding the environmental fate and reactions of such compounds (Othmen & Boule, 1999).
Enantioseparation in Chromatography
Chankvetadze et al. (1997) explored the use of halogenated phenylcarbamates of cellulose and amylose, which are structurally related to 3-Bromo-5-chloro-2-fluoroaniline hydrochloride, in chiral stationary phases for liquid chromatography. This study is significant for understanding how such compounds can be used in enantioselective separations, a crucial aspect of pharmaceutical and analytical chemistry (Chankvetadze, Chankvetadze, Sidamonidze, Kasashima, Yashima, & Okamoto, 1997).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
3-bromo-5-chloro-2-fluoroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOZLUMNIRGYJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrCl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-fluoroaniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



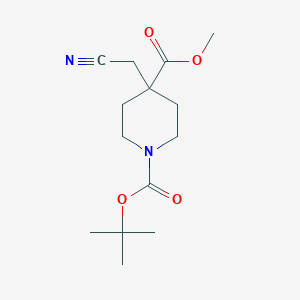
![2-Benzyl-2-azaspiro[4.4]nonan-6-one](/img/structure/B1375755.png)
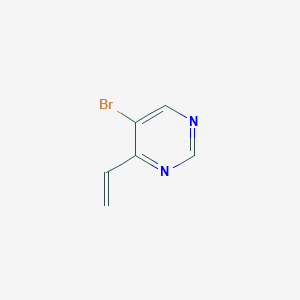
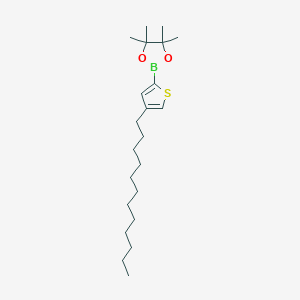
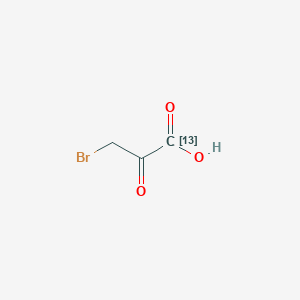

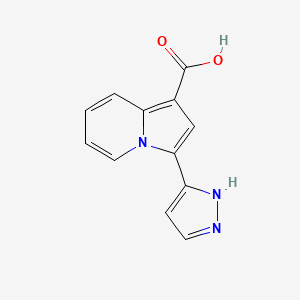
![3-Aminomethyl-6,7-Dihydro-4H-Isoxazolo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1375766.png)
![1-Benzyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375767.png)
![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)
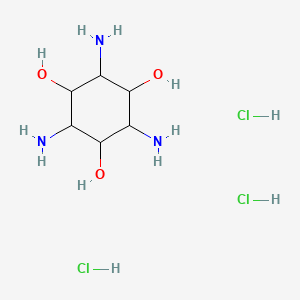
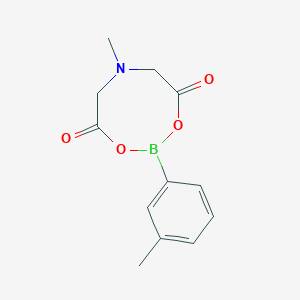
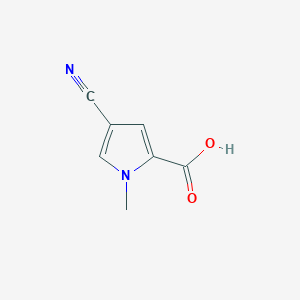
![3-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B1375776.png)